molecular formula C16H16Cl2N4O2 B2986322 N-(3,4-dichlorophenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide CAS No. 1797755-21-5

N-(3,4-dichlorophenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide

Cat. No. B2986322
CAS RN: 1797755-21-5
M. Wt: 367.23
InChI Key: POJDADLUTGLBJX-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide, also known as DPA-714, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. DPA-714 is a selective ligand for the translocator protein (TSPO), a protein that is highly expressed in activated microglia and astrocytes in the brain.

Scientific Research Applications

Molecular Interaction with CB1 Cannabinoid Receptor

N-(3,4-dichlorophenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide has been studied for its interaction with the CB1 cannabinoid receptor. Using molecular orbital methods and conformational analysis, researchers have identified distinct conformations of this compound and its role in binding to the CB1 receptor. This interaction is crucial for understanding the molecular pharmacology of cannabinoid receptors and the development of receptor ligands (Shim et al., 2002).

Structure-Activity Relationships

Investigations into the structure-activity relationships of pyrazole derivatives related to this compound have been conducted. These studies are aimed at understanding the structural requirements for potent antagonistic activity at the cannabinoid CB1 receptor, which can inform the development of new pharmacological agents (Lan et al., 1999).

Radioligand Binding Analyses

The compound has been used in radioligand binding analyses to study its interaction with cannabinoid receptors. This research is essential for developing diagnostic tools and understanding receptor-ligand interactions in various physiological and pathological conditions (Gatley et al., 1996).

Synthesis and Biological Activity

Studies on the synthesis and biological activity of related compounds, including those with selenium, have been conducted. These compounds demonstrate a range of activities, including antioxidant and antimicrobial effects, highlighting the diverse potential applications of this class of compounds (Khalifa et al., 2015).

Synthesis Processes

Research has also focused on developing scalable and facile synthesis processes for related compounds, which is crucial for their practical application in scientific research and potential therapeutic use (Wei et al., 2016).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-pyridazin-3-yloxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N4O2/c17-13-4-3-11(10-14(13)18)20-16(23)22-8-5-12(6-9-22)24-15-2-1-7-19-21-15/h1-4,7,10,12H,5-6,8-9H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJDADLUTGLBJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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